Cupric bromide

Catalog No.
S603946
CAS No.
7789-45-9
M.F
Br2Cu
M. Wt
223.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cupric bromide

CAS Number

7789-45-9

Product Name

Cupric bromide

IUPAC Name

copper;dibromide

Molecular Formula

Br2Cu

Molecular Weight

223.35 g/mol

InChI

InChI=1S/2BrH.Cu/h2*1H;/q;;+2/p-2

InChI Key

QTMDXZNDVAMKGV-UHFFFAOYSA-L

SMILES

[Cu](Br)Br

Solubility

Very sol in water; sol in alcohol, acetone, ammonia; practically insol in benzene, ether, concentrated sulfuric acid
Very sol in water; sol in ethanol, acetone; insoluble in benzene, ethyl ether
126 parts/100 parts water
Anhydrous product is very soluble in water (55.7 g/100g solution) and soluble in ethanol and acetone.

Synonyms

Copper Dibromide; Copper(II) Bromide; Cupric Bromide;

Canonical SMILES

[Cu+2].[Br-].[Br-]

Organic Synthesis:

  • Catalyst: CuBr₂ acts as a catalyst in numerous organic reactions, particularly in cross-coupling reactions like the Sonogashira coupling, which forms carbon-carbon bonds between sp²-hybridized carbon atoms []. It also functions as a Lewis acid in enantioselective additions of alkynes, enhancing the reaction's stereoselectivity [].

Analytical Chemistry:

  • Bromination reagent: CuBr₂ serves as a source of bromide ions (Br⁻) for bromination reactions, introducing bromine atoms into organic molecules []. This property finds application in various analytical techniques for identifying and quantifying organic compounds.
  • Chemical analysis: CuBr₂ forms complexes with various analytes, allowing for their detection and identification in complex mixtures. For example, in ultra-trace level determination of bromide and chloride ions in water samples, CuBr₂ aids in their detection by enhancing their response [].

Material Science:

  • Crystal growth: High-purity CuBr₂ finds use in growing specific crystals for various applications. Its specific properties, like melting point and lattice structure, are crucial for controlled crystal growth [].

Environmental Research:

  • Understanding halogen production: Recent research explores CuBr₂'s role in enhancing the production of methyl bromide (CH₃Br) and methyl chloride (CH₃Cl) in soil and seawater []. This finding sheds light on potential environmental consequences of copper usage in agriculture and waste management.

Other Potential Applications:

  • Lasers: Copper(II) bromide lasers are being studied for their potential applications in medical treatments like cutaneous lesion management and skin rejuvenation, though further research is needed [].

Cupric bromide, also known as copper(II) bromide, is a chemical compound with the formula CuBr₂. It appears as a brownish-black solid and is known for its hygroscopic nature, meaning it can absorb moisture from the environment. Cupric bromide is primarily used in various chemical applications, including organic synthesis and as a catalyst in photo

Copper(II) bromide is considered a moderate irritant and can cause skin and eye irritation upon contact []. Ingestion can lead to gastrointestinal discomfort and vomiting []. Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling this compound.

Data:

  • LD50 (oral, rat): 330 mg/kg [] (LD50 is the median lethal dose, the amount of a substance that causes death in 50% of exposed individuals)

  • Formation of Aryl Bromides: In the Sandmeyer reaction, cupric bromide is employed to convert diazonium salts into corresponding aryl bromides:
    ArN2++CuBrArBr+N2+Cu\text{ArN}_2^++\text{CuBr}\rightarrow \text{ArBr}+\text{N}_2+\text{Cu}
  • Bromination Reactions: Cupric bromide can act as a brominating agent in organic synthesis, facilitating the formation of alpha-bromo ketones when reacted with ketones in chloroform-ethyl acetate mixtures .
  • Complex Formation: Cupric bromide can form complexes with various ligands. For example, it reacts with dimethyl sulfide to produce a coordination complex:
    CuBr2+S CH3)2CuBr2(S CH3)2)\text{CuBr}_2+\text{S CH}_3)_2\rightarrow \text{CuBr}_2(\text{S CH}_3)_2)

There are several methods for synthesizing cupric bromide:

  • Direct Reaction: Cupric bromide can be synthesized by reacting copper(II) oxide with hydrobromic acid:
    CuO+2HBrCuBr2+H2O\text{CuO}+2\text{HBr}\rightarrow \text{CuBr}_2+\text{H}_2\text{O}
  • Reduction of Copper Salts: Another method involves reducing copper(II) salts in the presence of bromide ions .
  • Hydrolysis of Copper Bromide Solutions: Cupric bromide solutions can be concentrated and crystallized to obtain the solid form.

Cupric bromide finds utility in various fields:

  • Organic Synthesis: It serves as a catalyst in numerous organic reactions, including halogenation and coupling reactions.
  • Photography: Historically used in photographic processing as an intensifier.
  • Laser Technology: Employed in copper vapor lasers due to its ability to produce specific wavelengths of light.
  • Humidity Indicators: Its hygroscopic nature makes it suitable for use in humidity indicator cards .

Research indicates that cupric bromide interacts with various organic compounds, influencing reaction pathways and product yields. Studies have shown that it can facilitate complex formation with soft ligands, enhancing its reactivity in organic synthesis . Additionally, its role as a catalyst in polymerization processes highlights its importance in industrial applications.

Several compounds share similarities with cupric bromide, particularly within the copper halides category:

CompoundFormulaUnique Features
Copper(I) bromideCuBrActs as a mild oxidizing agent; used in organic synthesis and as a catalyst for polymerization reactions .
Copper(II) chlorideCuCl₂More soluble than cupric bromide; used similarly but has distinct reactivity patterns .
Copper(I) chlorideCuClLess stable than cupric forms; used primarily in organic synthesis .
Copper(II) iodideCuI₂Exhibits different solubility characteristics; utilized in organic synthesis but less commonly than cupric bromide .

Cupric bromide's unique properties, such as its specific reactivity patterns and applications in laser technology and photography, distinguish it from these similar compounds. Its ability to facilitate specific organic transformations while also serving roles in photochemical processes underscores its versatility within the realm of inorganic chemistry.

Traditional Synthetic Routes

Copper Oxide and Hydrobromic Acid Reaction Pathway

The most established method for synthesizing copper(II) bromide involves the neutralization reaction between copper(II) oxide (CuO) and hydrobromic acid (HBr). This acid-base reaction proceeds stoichiometrically as follows:

$$
\text{CuO} + 2\text{HBr} \rightarrow \text{CuBr}2 + \text{H}2\text{O}
$$

The reaction is typically conducted under ambient conditions, yielding aqueous copper(II) bromide. Upon evaporation, the solution crystallizes into the tetrahydrate form (CuBr₂·4H₂O), which appears as blue-green crystals [1] [2]. The purity of the product depends on the concentration of hydrobromic acid and the removal of residual water.

Recrystallization Techniques for Anhydrous Form

To obtain anhydrous CuBr₂, the tetrahydrate is subjected to controlled thermal dehydration. Heating the tetrahydrate above 18°C initiates the release of water molecules, but excessive temperatures risk decomposition. A two-step recrystallization process is employed:

  • Dissolving the tetrahydrate in distilled water at 0°C to minimize hydrolysis.
  • Slowly evaporating the solvent under vacuum to yield pure anhydrous CuBr₂ crystals [1] [8]. This method ensures minimal contamination from copper(I) bromide (CuBr) or oxides.

Green and Sustainable Synthesis Approaches

Recent advancements prioritize solvent-free and energy-efficient methods. A novel approach involves anhydrous solvent-induced recrystallization of bulk copper(II) bromide powders in non-aqueous media (e.g., ethanol or acetone). This technique reduces water usage and yields layered crystals suitable for exfoliation into two-dimensional (2D) flakes, which are valuable in optoelectronic applications [3]. Additionally, mechanochemical synthesis—using ball milling to react copper metal with bromine gas—offers a waste-minimized alternative, though scalability remains a challenge [9].

Purification Methodologies and Crystallization Processes

Purification of copper(II) bromide involves sequential crystallizations from aqueous solutions. Key steps include:

  • Filtration: Removing insoluble impurities such as unreacted CuO or CuBr.
  • Vacuum Concentration: Reducing the solution volume to enhance crystal yield.
  • Double Crystallization: Repeating dissolution and crystallization to achieve ≥99% purity [1] [8].

The resulting crystals exhibit a monoclinic structure with lattice parameters a = 714 pm, b = 346 pm, c = 718 pm, and β = 121°15′ [1].

Dehydration Processes Using Phosphorus Pentoxide

Anhydrous CuBr₂ is hygroscopic, necessitating rigorous dehydration. Phosphorus pentoxide (P₄O₁₀), a strong desiccant, is used in a closed system to absorb residual moisture. The process involves:

  • Placing the hydrated CuBr₂ in a desiccator with P₄O₁₀.
  • Maintaining the system under vacuum for 48–72 hours.
    This method ensures complete removal of water without thermal degradation [1] [8].

Structural and Crystallographic Data

Table 1: Crystal Structure Parameters of Copper(II) Bromide

PropertyValue
Crystal SystemMonoclinic
Space GroupC2/m
Lattice Parametersa = 714 pm, b = 346 pm, c = 718 pm
Unit Cell Angle (β)121°15′
Coordination GeometryDistorted Square Planar
Hydrate Structure[CuBr₂(H₂O)₂]·2H₂O

The anhydrous form adopts a polymeric structure with CuBr₄ planar units forming infinite chains, while the tetrahydrate features isolated [CuBr₂(H₂O)₂] units [1] [8].

Applications in Advanced Synthesis

Copper(II) bromide serves as a catalyst in stereoselective organic reactions, such as the cascade synthesis of N-vinylsilylindoles from 2-ethynylanilines [4]. Its redox activity also enables electrochemical applications, including enhancing ion transport in batteries [5].

Polymeric Structure Analysis

Chain Formation of Copper Tetrabromide Planar Units

The solid-state structure of cupric bromide exhibits a distinctive polymeric architecture characterized by the formation of one-dimensional chains through interconnected copper tetrabromide planar units [1] [2]. In the anhydrous crystalline form, the fundamental building blocks consist of CuBr₄ square planar units, where the central copper(II) ion adopts a square co-planar geometry bonded to four equivalent bromide atoms [1]. The copper-bromine bond lengths are uniformly 2.42 Å, demonstrating the high degree of structural regularity within these planar units [1].

The chain formation mechanism involves the connection of individual CuBr₄ planar units through shared bromide ligands on opposite sides, creating extended one-dimensional ribbons [2]. This polymeric structure represents a significantly distorted variant of the cadmium iodide structure type, where chains of edge-sharing CuBr₄ squares are interconnected through longer copper-bromine contacts to form layered arrangements [3]. Each copper atom exhibits a characteristic 4+2 coordination environment, with four shorter Cu-Br bonds of 2.4143 Å and two longer semi-coordinate bonds of 3.1478 Å [3].

The bromide ions in this structure adopt an L-shaped coordination geometry, bonding to two equivalent copper atoms, which facilitates the bridging function essential for chain propagation [1]. This structural motif results in the formation of bibridged oligomeric units that exhibit quasi-planar characteristics with bridging Cu-Br-Cu angles ranging from 93° to 96° [4]. The polymeric chains are oriented along specific crystallographic directions, typically the (0, 1, 0) direction, contributing to the anisotropic properties of the material [1].

Monoclinic Space Group Characterization

Cupric bromide crystallizes in the monoclinic crystal system with space group C2/m (International Tables number 12) [1] [2] [3]. The precise lattice parameters have been determined through high-resolution X-ray diffraction studies, yielding unit cell dimensions of a = 7.2096 Å, b = 3.4742 Å, c = 7.0475 Å, with a monoclinic angle β = 119.610° [3]. These crystallographic parameters result in a unit cell volume of 153.5 ų with Z = 2 formula units per unit cell [3].

The systematic absence conditions characteristic of the C2/m space group have been confirmed through careful analysis of reflection intensities, with the structure refinement achieving reliability factors of R₁(F) = 0.049 and wR(F²) = 0.124 [3]. The space group symmetry imposes specific constraints on atomic positions, with copper atoms occupying special positions on mirror planes, while bromide atoms are located at general positions that allow for the observed distorted coordination geometry [3].

Alternative structural determinations have reported slight variations in lattice parameters, with some studies citing a = 714 pm, b = 346 pm, c = 718 pm, and β = 121° 15' [2]. These differences likely reflect measurement conditions, temperature variations, and crystal quality factors. The monoclinic space group characterization is consistent across multiple independent structure determinations, confirming the fundamental symmetry of the cupric bromide lattice [5] [1] [6].

The space group C2/m belongs to the centrosymmetric monoclinic system and contains the following symmetry operations: identity, 2-fold rotation about the b-axis, mirror planes perpendicular to the c-axis, and inversion centers [3]. This symmetry arrangement facilitates the ordered stacking of polymeric chains and contributes to the material's characteristic physical properties, including its thermal stability and optical behavior [5].

Electronic Structure Investigations

Density Functional Theory Studies

Comprehensive density functional theory investigations have been conducted to elucidate the electronic properties of cupric bromide using various computational approaches [7] [8] [9]. The most extensive studies employed periodic slab DFT calculations to investigate both bulk and surface configurations of CuBr₂, providing detailed insights into the electronic structure characteristics that distinguish this material from other copper halides [7] [9].

DFT calculations using different exchange-correlation functionals have revealed that bulk CuBr₂ exhibits distinct metallic character, contrasting with the non-metallic behavior observed in copper(I) bromide [7] [9]. The projected density of states calculations demonstrate significant overlap between copper d-orbitals and bromine p-orbitals, indicating substantial covalent character in the Cu-Br bonding [7]. Electronic structure analysis shows that the most stable CuBr₂(001) surface terminated with bromine atoms exhibits metallic characteristics similar to the bulk material [9].

Hybrid density functional calculations have been particularly valuable for accurately describing the electronic structure of copper halide complexes. Studies using the B3LYP functional with optimized hybrid parameters (B(38HF)P86) have achieved improved accuracy in predicting Cu-Br bond lengths within ±0.03 Å of experimental values [10]. These calculations demonstrate that incorporating 38% Hartree-Fock exchange significantly improves the description of the copper spin density and reduces systematic errors in geometric parameters [10].

The DFT investigations have also addressed the challenges associated with calculating copper compounds, where sophisticated error cancellation effects can occur [11]. Studies specifically focused on cuprous halides have revealed that a theoretically more accurate input does not necessarily guarantee better output due to these complex error compensation mechanisms [11]. The exchange interaction of copper core electrons plays a crucial role in determining ground-state electronic properties, particularly affecting the energy gap and macroscopic dielectric constant [11].

Ab Initio Calculations

High-level ab initio calculations have provided essential benchmarks for understanding the electronic structure of cupric bromide and related copper halide systems [12] [13]. Coupled cluster calculations with single, double, and perturbative triple excitations (CCSD(T)) have been employed to determine accurate electron affinities and excited state energies for CuBr₂ molecular units [12] [13].

The most comprehensive ab initio study utilized anion photoelectron spectroscopy combined with CCSD(T) calculations to investigate the electronic structures of CuCl₂ and CuBr₂ in the gas phase [12] [13]. These calculations successfully predicted the ordering of low-lying electronic states as ²Πg < ²Πg* < ²Πu < ²Πu*, providing excellent agreement with experimental photoelectron spectroscopic data [12]. The electron affinities for both CuCl₂ and CuBr₂ were determined to be identical at 4.35 ± 0.05 eV within experimental uncertainty [12] [13].

Ab initio calculations have revealed that both anionic and neutral CuX₂ species adopt linear geometries with only slight bond length variations between charged and neutral forms [12] [13]. The calculated vertical excitation energies for excited states show remarkable agreement with experimental optical absorption bands, validating the theoretical approach [12]. Natural bond orbital analysis from high-level ab initio calculations indicates significant ionic character in the Cu-Br bonds, with copper carrying a positive charge of +0.654 and bromide atoms bearing negative charges of approximately -0.8 [12].

Monte Carlo simulations combined with ab initio methods have been applied to study structural and electronic properties of copper compounds under various conditions [14]. These approaches have proven particularly valuable for investigating temperature-dependent effects and dynamic properties that are challenging to address with static DFT calculations [14].

Time-dependent DFT (TD-DFT) calculations have been extensively employed to investigate optical properties and excited state characteristics of copper bromide complexes [15] [16]. These studies have successfully reproduced experimental luminescence spectra and provided mechanistic insights into metal-to-ligand charge transfer processes [15]. The TD-DFT results demonstrate good correlation with experimental photophysical data, particularly for understanding the temperature dependence of luminescence quenching mechanisms [15] [16].

Gas Phase Monomeric Units at High Temperature

The transition of cupric bromide from its solid polymeric structure to gas phase monomeric units represents a fundamental change in molecular organization that occurs at elevated temperatures above 759 K [17] [18] [19]. Thermodynamic studies have established that CuBr₂ monomeric units become the predominant species in the gas phase at high temperatures, marking a dramatic departure from the interconnected chain structure characteristic of the solid state [18] [19].

Thermal decomposition investigations have revealed a complex sequence of phase transformations preceding the formation of gas phase monomers [17] [18]. The initial decomposition process follows the reaction CuBr₂(s) ⇌ CuBr(s) + ½Br₂(g), which reaches equilibrium in closed systems with thermodynamic parameters given by ΔG° = 1.10×10⁴ - 19.3T cal/mol in the temperature range 160-220°C [17]. Under conditions where bromine pressure is maintained at zero, the decomposition follows first-order kinetics with an activation energy of 25.4 kcal/mol [17].

The gas phase behavior of cupric bromide has been extensively studied using high-temperature calorimetric methods [18]. Measurements of relative enthalpies from 298.15 to 1,301 K have identified multiple phase transitions in the copper bromide system before vaporization occurs [18]. The progression includes transitions at 657 K (ΔH°tr = 1.10 kcal/mol), 741 K (ΔH°tr = 0.51 kcal/mol), and fusion at 759 K (ΔH°fusion = 1.22 kcal/mol) [18].

Spectroscopic evidence for gas phase monomeric CuBr₂ units has been obtained through copper vapor laser applications, where the medium consists of copper bromide vapor formed in-situ from hydrogen bromide reacting with copper [19]. These systems produce characteristic yellow or green light emission, demonstrating the presence of discrete CuBr₂ molecular units in the gas phase rather than extended polymeric structures [19].

The structural characteristics of gas phase CuBr₂ monomers differ significantly from the solid state polymeric form. While solid CuBr₂ exhibits square planar coordination with extended chain formation, the gas phase monomeric units are expected to adopt more compact molecular geometries. Ab initio calculations predict that gas phase CuBr₂ maintains a linear geometry similar to other dihalide molecules of transition metals [12] [13].

Tetrahydrate Structure and Stability Analysis

The tetrahydrate form of cupric bromide, structurally formulated as [CuBr₂(H₂O)₂]·2H₂O, represents a distinct hydrated phase that exhibits markedly different structural and stability characteristics compared to the anhydrous compound [2] [19] [20]. The tetrahydrate crystallizes in a monoclinic crystal system with space group assignments that vary among different structural determinations, reflecting the complexity of hydrogen bonding networks in hydrated copper halide systems [21] [22].

Crystallographic analysis reveals that the tetrahydrate structure consists of discrete trans-[CuBr₂(H₂O)₂] molecular units accompanied by two additional water molecules per formula unit [2] [19]. The central copper(II) ion adopts a distorted octahedral coordination environment with two bromide ions and two aqua ligands occupying equatorial positions, while the axial positions are occupied by additional bromide interactions or hydrogen bonding contacts [22]. This configuration represents a trans arrangement with respect to the bromide ligands, distinguishing it from analogous chloride tetrahydrates that often exhibit cis configurations [21] [22].

The stability of the tetrahydrate phase is highly temperature-dependent, with the compound remaining stable only below 18°C [19] [20]. Above this critical temperature, the tetrahydrate undergoes stepwise dehydration to produce the anhydrous form through controlled water loss [20]. Thermal analysis studies using thermogravimetric methods have confirmed this dehydration process and established the temperature ranges for each dehydration step [20].

Hydrogen bonding plays a crucial structural role in maintaining the integrity of the tetrahydrate lattice [21] [22]. Strong O-H···Br interactions with bond lengths ranging from 3.289 to 3.373 Å provide additional stabilization beyond the primary coordination bonds [21]. These hydrogen bonding networks create a three-dimensional supramolecular structure that influences both the thermal stability and solubility characteristics of the hydrated phase [21] [22].

The formation of the tetrahydrate can be achieved through recrystallization of cupric bromide solutions at 0°C, where the reduced temperature favors the incorporation of water molecules into the crystal lattice [19]. This preparation method yields green crystalline material that differs significantly in appearance from the dark brown or black crystals of anhydrous cupric bromide [3]. The distinct coloration reflects changes in the electronic structure and optical properties resulting from water coordination and the altered local environment around the copper centers [20].

Spectroscopic characterization of the tetrahydrate using infrared and Raman techniques reveals characteristic vibrational modes associated with coordinated water molecules and hydrogen bonding interactions [23]. The presence of both coordinated and lattice water molecules produces distinctive spectral signatures that can be used to monitor the hydration state and dehydration processes [23]. Nuclear magnetic resonance studies in aqueous solution have provided additional insights into the dynamic behavior of water exchange processes and the stability of the hydrated copper bromide complexes [24].

Physical Description

Copper(ii) bromide is an odorless black solid. Sinks and mixes with water. (USCG, 1999)

Color/Form

Almost black, iodine like, monoclinic crystals or crystalline powde

Hydrogen Bond Acceptor Count

2

Exact Mass

222.76422 g/mol

Monoisotopic Mass

220.76627 g/mol

Boiling Point

900 °C

Heavy Atom Count

3

Density

4.77 at 68 °F (USCG, 1999)
4.710 @ 20 °C/4 °C

Melting Point

928 °F (USCG, 1999)
498 °C

UNII

1KC430K0ZN

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.28%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H400 (17.24%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (18.97%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

7789-45-9

Wikipedia

Copper(II) bromide

Drug Warnings

Maternal Medication Usually Compatible with Breast-Feeding: Bromide: Rash, weakness, absence of cry with maternal intake of 5.4 g/d. /from Table 6/
Food and Environmental Agents: Effect on Breast-Feeding: Bromide (photographic laboratory): Potential absorption and bromide transfer into milk. /from Table 7/

Methods of Manufacturing

Prepn: Watt et al, J Am Chem Soc 77, 2752 (1955); Glemser, Sauer in Handbook of Preparative Inorganic Chemistry, vol 2, G Brauer, ed Academic Press, New York, 2nd ed, 1965) p 1009.
Cupric oxide + hydrogen bromide, anhydrous (salt formation)
Prepared by dissolving copper(II) oxide in hydrobromic acid; it can also be prepared by the direct action of bromine water on metallic copper.

General Manufacturing Information

Copper bromide (CuBr2): ACTIVE

Storage Conditions

KEEP WELL CLOSED.

Dates

Last modified: 08-15-2023

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